4-(2,5-Dioxopyrrolidin-1-yl)benzaldehyde
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Overview
Description
4-(2,5-Dioxopyrrolidin-1-yl)benzaldehyde is an organic compound with the molecular formula C11H9NO3 It is characterized by a benzaldehyde group attached to a 2,5-dioxopyrrolidin-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2,5-Dioxopyrrolidin-1-yl)benzaldehyde can be synthesized through a multi-step process. One common method involves the reaction of 2,5-dimethylpyrrole with benzaldehyde under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol and may involve the use of catalysts or other reagents to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dioxopyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzaldehyde derivatives .
Scientific Research Applications
4-(2,5-Dioxopyrrolidin-1-yl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,5-Dioxopyrrolidin-1-yl)benzaldehyde involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biological pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Similar structure but with a carbonate group instead of an aldehyde.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Contains a propanamide group, showing different biological activities.
Uniqueness
4-(2,5-Dioxopyrrolidin-1-yl)benzaldehyde is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. Its versatility makes it valuable in multiple research and industrial applications .
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H9NO3/c13-7-8-1-3-9(4-2-8)12-10(14)5-6-11(12)15/h1-4,7H,5-6H2 |
InChI Key |
YMWUCDPBVOWTOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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